3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Description
3-[5-(Difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a pyrazole derivative featuring a difluoromethyl group at the 5-position of the pyrazole ring, linked to a propanoic acid moiety via a nitrogen atom at the 1-position. Pyrazole derivatives are widely studied for their biological activities, including analgesic, anti-inflammatory, and antimicrobial properties .
Properties
IUPAC Name |
3-[5-(difluoromethyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c8-7(9)5-1-3-10-11(5)4-2-6(12)13/h1,3,7H,2,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNSIMXFBDIRMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCC(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine.
Hydrolysis: The resulting ester is hydrolyzed using sodium hydroxide to yield the desired pyrazole acid.
Industrial Production: Large-scale production has been optimized by companies such as Syngenta, Bayer Crop Science, and BASF.
Chemical Reactions Analysis
3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds with pyrazole rings exhibit significant anti-inflammatory properties. 3-[5-(Difluoromethyl)-1H-pyrazol-1-yl]propanoic acid has been investigated for its potential to selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is associated with inflammation.
Case Study : A study evaluated the efficacy of this compound in reducing inflammation in animal models. Results showed a marked decrease in inflammatory markers, suggesting its potential as an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often have gastrointestinal side effects .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against various pathogens. Its structure allows it to interact with bacterial cell membranes, leading to increased permeability and cell death.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Agrochemical Applications
The unique chemical structure of this compound makes it a candidate for developing new agrochemicals, particularly fungicides and herbicides.
Fungicidal Activity
Research has demonstrated that derivatives of this compound show enhanced fungicidal activity against agricultural pathogens.
Case Study : A series of experiments assessed the fungicidal efficacy of pyrazole derivatives derived from this compound against common crop diseases. The results indicated that these derivatives outperformed existing fungicides in terms of effectiveness and safety .
Herbicidal Potential
The compound's ability to inhibit specific enzymes involved in plant growth pathways suggests it may serve as a herbicide.
Data Table: Herbicidal Activity
| Target Plant | Effective Concentration (EC) | Reference |
|---|---|---|
| Amaranthus retroflexus | 50 µg/mL | |
| Chenopodium album | 40 µg/mL |
Materials Science
In materials science, the incorporation of pyrazole derivatives into polymers has been explored for their potential to enhance material properties such as thermal stability and mechanical strength.
Polymer Composites
Studies have shown that adding this compound to polymer matrices can improve their resistance to thermal degradation.
Case Study : A research project focused on synthesizing polymer composites using this compound revealed improvements in tensile strength and thermal stability compared to control samples without the pyrazole derivative .
Mechanism of Action
The mechanism of action of 3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as a fungicide, it inhibits succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain . This inhibition disrupts the energy production in fungal cells, leading to their death.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent pattern on the pyrazole ring and the position of the propanoic acid chain critically influence physicochemical and biological properties. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Position: The 5-position difluoromethyl group in the target compound may confer distinct electronic effects compared to 3-substituted analogs (e.g., 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid) .
- Solubility vs. Lipophilicity : Amide-containing analogs (e.g., ) exhibit improved aqueous solubility but lower cell permeability compared to fluorinated derivatives.
Biological Activity
3-[5-(Difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Chemical Formula : C₈H₈F₂N₂O₂
- Molecular Weight : 202.16 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoromethyl group enhances its lipophilicity and metabolic stability, which may contribute to its pharmacological properties.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially providing anti-inflammatory effects.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways related to pain and inflammation.
Biological Activity Overview
Research has indicated several biological activities associated with this compound. These include:
- Anti-inflammatory Properties : Studies suggest that the compound exhibits significant anti-inflammatory effects in vitro and in vivo.
- Antitumor Activity : Preliminary investigations have indicated potential anticancer properties, particularly in inhibiting tumor cell proliferation.
Data Table of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction in cytokine levels | |
| Antitumor | Inhibition of cancer cell growth | |
| Enzyme Inhibition | Inhibition of COX enzymes |
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound resulted in a marked decrease in inflammatory markers such as prostaglandin E2 (PGE2). The study utilized a dosage regimen that reflected potential therapeutic applications for chronic inflammatory diseases.
Case Study 2: Antitumor Activity
In vitro assays revealed that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent.
Research Findings
Recent studies have focused on the synthesis and modification of pyrazole derivatives to enhance their biological activity. The incorporation of difluoromethyl groups has been shown to significantly improve the potency of these compounds against specific biological targets.
Synthesis Advances
Research indicates that novel synthetic routes for producing this compound have led to improved yields and purity, facilitating further biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
